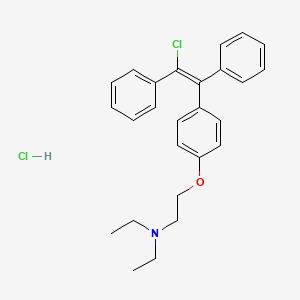

trans-Clomiphene Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBZGZWPJGOGJF-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747361 | |

| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-65-7 | |

| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

trans-Clomiphene Hydrochloride mechanism of action on pituitary

The mechanism of action of trans-clomiphene hydrochloride at the pituitary is a well-defined example of targeted endocrine modulation. By acting as a potent estrogen receptor antagonist, it effectively disrupts the negative feedback loop that governs gonadotropin secretion. [1][28]This leads to a robust and sustained increase in the pituitary output of LH and FSH, thereby stimulating endogenous testosterone production without the suppressive effects of exogenous androgen therapy. [17][24]The scientific integrity of this mechanism is supported by a logical framework of in vitro and in vivo studies that confirm its molecular interactions, functional antagonism, and ultimate physiological effects. This targeted approach makes trans-clomiphene a valuable agent for conditions characterized by secondary hypogonadism where preservation of the natural HPG axis function is desired. [18][23]

References

- A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD. (2025). Concierge MD.

- Enclomifene - Wikipedia. (n.d.). Wikipedia.

- What is the mechanism of action (MOA)

- Estrogenic and Antiestrogenic Effects of Enclomiphene and Zuclomiphene on Gonadotropin Secretion by Ovine Pituitary Cells in Culture. (n.d.). Oxford Academic.

- Enclomiphene - 4-Amino-Labs. (n.d.). 4-Amino-Labs.

- Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consider

- What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modul

- A Comparative Analysis of Zuclomiphene and Enclomiphene on Reproductive Tissues. (2025). Benchchem.

- Enclomiphene Therapy - Fountain Health NYC. (n.d.). Fountain Health NYC.

- Estrogenic and Antiestrogenic Effects of Enclomiphene and Zuclomiphene on Gonadotropin Secretion by Ovine Pituitary Cells in Culture. (n.d.). PubMed.

- How Enclomiphene Works to Support Male Hormone Health. (2025). Hims.

- Successful Management of Secondary Hypogonadism with Enclomiphene Citrate: A Case Report Highlighting Advantages over Clomid and other Aromatase Inhibitors. (n.d.). Gavin Publishers.

- Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. (n.d.). PMC - NIH.

- Enclomiphene for Low Testosterone: Evidence, Safety & FDA St

- ENCLOMIPHENE CITRATE VS. CLOMIPHENE CITRATE FOR MEN: RISKS VERSUS REWARDS. (n.d.). Defy Medical.

- Optimization Before Replacement: The Role of Enclomiphene and hCG. (2025). Voafit.

- Enclomiphene citrate: A treatment that maintains fertility in men with secondary hypogonadism. (2019). PubMed.

- Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics. (2025).

- Effects of SERMs on gonadotropin secretion. (2017). hjog.org.

- Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. (n.d.). NIH.

- Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. (n.d.). PMC - PubMed Central.

- Enclomiphene Citrate Stimulates Serum Testosterone in Men With Low Testosterone Within 14 Days. (n.d.).

- Enclomiphene citrate: A treatment that maintains fertility in men with secondary hypogonadism. (2025).

- Clomifene - Wikipedia. (n.d.). Wikipedia.

- Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. (n.d.). PubMed Central.

- Molecular mechanisms of selective estrogen receptor modul

- Estrogen receptor binding assay method for endocrine disruptors using fluorescence polariz

- Hypothalamic-pituitary-ovarian response to clomiphene citrate in women with polycystic ovary syndrome. (n.d.). PubMed.

- Clomiphene: Mechanism of Action Explained. (n.d.). Oana.

- Combination of Continuous Use of Oral Clomiphene Citrate with Injectable Gonadotropins for Ovarian Stimulation: A Single-Center Study. (2025). PubMed Central.

- What is the mechanism of Clomiphene Citrate? (2024).

- Does clomiphene citrate reduce negative feedback on pituitary gonadotropin release, resulting in an increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) and testosterone (T) levels? - Dr.Oracle. (2025). Dr.Oracle.

Sources

- 1. Enclomifene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clomifene - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 8. Combination of Continuous Use of Oral Clomiphene Citrate with Injectable Gonadotropins for Ovarian Stimulation: A Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hims.com [hims.com]

- 12. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. healthon.com [healthon.com]

- 14. Enclomiphene citrate: A treatment that maintains fertility in men with secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. fountainnyc.com [fountainnyc.com]

- 17. conciergemdla.com [conciergemdla.com]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of trans-Clomiphene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene, a cornerstone in fertility treatment, is a nonsteroidal triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1] It is synthesized as a mixture of two geometric isomers: trans-(E)-clomiphene (enclomiphene) and cis-(Z)-clomiphene (zuclomiphene).[1][2] These isomers possess distinct and opposing pharmacological profiles. Trans-clomiphene is a potent estrogen receptor antagonist and is primarily responsible for the desired therapeutic effect of ovulation induction.[3][4] Conversely, cis-clomiphene exhibits weak estrogenic activity, has a significantly longer biological half-life, and may contribute to certain side effects.[3][4][5] This dichotomy underscores the critical importance of isolating the pure trans-isomer for targeted therapeutic applications. This guide provides a detailed technical examination of the synthetic pathways and purification strategies employed to produce high-purity trans-clomiphene, with a focus on the underlying chemical principles and field-proven methodologies.

The Rationale for Isomer-Specific Synthesis

Clomiphene citrate functions by binding to estrogen receptors in the hypothalamus, which blocks the negative feedback mechanism of endogenous estrogen.[6][7] This deception prompts the hypothalamus to increase the secretion of Gonadotropin-Releasing Hormone (GnRH), subsequently stimulating the pituitary gland to release more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[6][7][8] This hormonal cascade promotes follicular development and ovulation.

The anti-estrogenic activity of the trans-isomer, enclomiphene, is the driver of this therapeutic action.[4] The cis-isomer, zuclomiphene, being estrogenic, does not contribute to ovulation induction and its accumulation in the body is undesirable.[4][9] Therefore, the development of robust and scalable methods to synthesize and purify trans-clomiphene is not merely an academic exercise but a crucial step in enhancing the drug's efficacy and safety profile.

Chemical Synthesis of Clomiphene Isomers

The synthesis of clomiphene, a triphenylethylene derivative, typically involves a multi-step process that culminates in the creation of the characteristic trisubstituted alkene core. While various approaches exist, a common and industrially viable route begins with a tertiary alcohol precursor and proceeds via a one-pot dehydration and chlorination sequence.[10][11]

Core Synthetic Pathway

A widely adopted method involves a two-step, one-pot reaction starting from 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.[10][11][12] This approach is favored for its efficiency, minimizing the need to isolate intermediates and thereby improving overall yield.

Step 1: Acid-Catalyzed Dehydration The initial step is the dehydration of the tertiary alcohol to form the triphenylethylene backbone. This is an elimination reaction typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).[10][11] The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to form the carbon-carbon double bond.

Step 2: Electrophilic Chlorination Following the removal of water generated during dehydration, the resulting alkene is chlorinated. N-chlorosuccinimide (NCS) is a frequently used chlorinating agent for this transformation.[10] The reaction proceeds via electrophilic addition to the double bond, yielding the final product as a mixture of trans- and cis-clomiphene. The choice of solvent and the presence of an acid during this step can significantly influence the final isomeric ratio, with the combination of dichloromethane and acetic acid reported to favor the formation of the desired trans-isomer.[13]

Caption: One-pot synthesis of clomiphene from its alcohol precursor.

Purification: The Critical Separation of Geometric Isomers

The primary challenge following synthesis is the efficient separation of the trans and cis isomers. Two principal methodologies have proven effective: diastereomeric salt crystallization for large-scale production and chromatographic separation for analytical and preparative purposes.

Diastereomeric Salt Formation and Fractional Crystallization

This classical chemical resolution technique remains the most robust method for industrial-scale purification. The principle relies on converting the mixture of geometric isomers (which are enantiomeric with respect to each other in a chiral environment) into diastereomeric salts by reacting them with a chiral acid. These diastereomeric salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

A Validated Protocol:

-

Salt Formation: The crude clomiphene free base mixture is dissolved in a suitable organic solvent, such as methanol. Racemic (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BPA) is added as the resolving agent.[10][11][13]

-

Selective Precipitation: The trans-clomiphene-BPA salt is significantly less soluble in methanol than its cis-counterpart. Upon stirring, it selectively precipitates out of the solution.[13] This step is highly effective, capable of yielding a salt with a trans:cis ratio exceeding 98:2.[13]

-

Isolation and Liberation: The precipitated salt is isolated by filtration. To recover the purified isomer, the salt is treated with a base (e.g., an aqueous ammonia solution) and extracted into an organic solvent. This breaks the ionic bond, liberating the trans-clomiphene free base.[10][11]

-

Final Citrate Salt Preparation: The purified trans-clomiphene free base is then converted to its stable and pharmaceutically acceptable citrate salt. This is achieved by reacting the base with citric acid (often citric acid monohydrate) in a solvent like acetone, from which the final high-purity trans-clomiphene citrate crystallizes.[13][14]

Chromatographic Separation

Chromatographic methods offer high-resolution separation and are indispensable for analytical quality control and smaller-scale preparative purification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for both quantifying and separating clomiphene isomers.[15][16][17]

-

Stationary Phase: A C18 column is most commonly employed, providing excellent separation based on the differential hydrophobicity of the isomers.[16][18][]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer. The addition of a modifier like trifluoroacetic acid (TFA) or phosphoric acid is often necessary to ensure sharp peak shapes.[18][][20][21] A common isocratic system is a 70:30 (v/v) mixture of methanol and water containing 0.05% TFA.[18][]

-

Detection: The triphenylethylene chromophore allows for sensitive UV detection, typically at wavelengths of 245 nm or 295 nm.[18][]

Capillary Electrophoresis (CE): CE is another powerful technique noted for its high separation efficiency. The separation of clomiphene isomers via CE is often enhanced by the use of cyclodextrins as chiral selectors or buffer additives, which form transient inclusion complexes with the isomers, leading to differences in their electrophoretic mobility.[22][23]

Caption: Purification workflow for isolating trans-clomiphene.

Analytical Validation and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isomeric ratio of the final product. A multi-technique approach ensures a comprehensive characterization.

| Parameter | Analytical Technique | Purpose & Expected Outcome |

| Isomeric Purity | High-Performance Liquid Chromatography (HPLC) | To determine the area percentage of the trans-isomer relative to the cis-isomer. A successful purification should yield trans-clomiphene with a purity of >99%.[13] |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To quantify any process-related impurities or degradation products. Total impurities should typically be below 0.5%. |

| Structural Identity | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To confirm the chemical structure of the trans-isomer and ensure the absence of structural analogues.[] |

| Molecular Weight | Mass Spectrometry (MS), often LC-MS | To confirm the correct molecular weight of the compound (m/z for clomiphene: 406.18 [M+H]⁺).[24] |

| Crystalline Form & Purity | Melting Point Analysis / DSC | To confirm the crystalline form and provide a rapid assessment of purity. The reported melting point for trans-clomiphene monocitrate prepared with citric acid monohydrate is approximately 147°C.[13][14] |

Conclusion

The synthesis and purification of trans-clomiphene present a classic challenge in stereoselective chemistry, where the therapeutic value is intrinsically linked to a single geometric isomer. The one-pot dehydration-chlorination pathway offers an efficient route to the crude isomeric mixture. For large-scale manufacturing, diastereomeric salt crystallization with binaphthyl-phosphoric acid stands out as a highly effective and validated method for isolating the trans-isomer. For analytical and high-purity applications, reversed-phase HPLC provides unparalleled resolving power. The successful execution of these protocols, underpinned by rigorous analytical validation, is essential for the development of advanced, isomer-pure SERM therapies that maximize clinical benefit while minimizing off-target effects.

References

-

Wikipedia. Clomifene. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clomiphene Citrate? [Link]

-

Juvancz, Z., et al. (1996). Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives. Journal of Capillary Electrophoresis, 3(4), 181-9. [Link]

-

Pacific Fertility Center. How Does Clomiphene Citrate Work | Success & Side Effects. [Link]

-

Oana. (2024). Clomiphene Citrate: Mechanism of Action Explained. [Link]

-

YouTube. (2024). Pharmacology of Clomifene (Clomid) ; Overview, Pharmacokinetics, Mechanism of action, Clinical uses. [Link]

-

Harman, P. J., et al. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography, 298(1), 172-4. [Link]

-

Ripp, S. L., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3429-41. [Link]

-

Kumar, A., et al. (2020). Triphenylethylene analogues: Design, synthesis and evaluation of antitumor activity and topoisomerase inhibitors. Bioorganic Chemistry, 105, 104432. [Link]

-

Mistry, B. D., et al. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 4(2), 237-46. [Link]

-

ResearchGate. (2025). Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives. [Link]

-

ResearchGate. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. [Link]

-

FIU Discovery. SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER. [Link]

- Google Patents. (2016).

-

Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. [Link]

-

The University of Manchester Research Explorer. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. [Link]

-

ResearchGate. (2025). Clomiphene citrate and its isomers can induce ovulation in laboratory mice. [Link]

-

ResearchGate. (2017). The Isomers of Clomiphene Citrate have Dissimilar Dispositions Once Ingested: Results of a Mouse ADME Study. [Link]

-

National Institutes of Health. (2016). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors. [Link]

-

Zheng, L., et al. (2007). Synthesis of 1,1,2-triphenylethylenes and Their Antiproliferative Effect on Human Cancer Cell Lines. Anticancer Drugs, 18(9), 1039-44. [Link]

-

Oxford Academic. (1984). Agonistic and Antagonistic Effects of Clomiphene Citrate and Its Isomers. [Link]

-

PubMed. (2016). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. [Link]

-

PubMed. (1969). Effect of cis and trans isomers of clomiphene citrate on uterine hexokinase activity. [Link]

-

ACS Publications. (2016). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. [Link]

- Google Patents. (2018). US9914696B2 - Clomiphene synthesis using a single solvent.

-

Justia Patents. (2018). Clomiphene synthesis using a single solvent. [Link]

- Google Patents. (2016).

-

Mellon. (2024). How to get clomiphene citrate? [Link]

- Google Patents. (2016).

-

National Institutes of Health. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. [Link]

- Google Patents. (2013). CN103351304A - Synthesis method of clomiphene.

-

PubMed. (1976). Stereochemistry of geometric isomers of clomiphene: a correction of the literature and a reexamination of structure-activity relationships. [Link]

-

SIELC Technologies. Separation of Clomiphene citrate (1:1) on Newcrom R1 HPLC column. [Link]

-

Research Journal of Pharmacy and Technology. (2014). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. [Link]

Sources

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 7. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 8. pacificfertilitycenter.com [pacificfertilitycenter.com]

- 9. academic.oup.com [academic.oup.com]

- 10. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. CN103351304A - Synthesis method of clomiphene - Google Patents [patents.google.com]

- 13. US9428442B2 - Process for the preparation of Clomiphene - Google Patents [patents.google.com]

- 14. EP3015454A1 - Stable solid form of trans-Clomiphene citrate - Google Patents [patents.google.com]

- 15. Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. Separation of Clomiphene citrate (1:1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. japsonline.com [japsonline.com]

pharmacokinetics and metabolism of enclomiphene in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Enclomiphene

Foreword

Enclomiphene, the (E)-stereoisomer of clomiphene citrate, represents a targeted approach in the management of secondary hypogonadism. As a selective estrogen receptor modulator (SERM), its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Unlike its parent compound, clomiphene, which contains a mixture of the antiestrogenic enclomiphene and the more estrogenic zuclomiphene, pure enclomiphene offers a distinct pharmacological profile.[1][2][3][4][5] This guide, intended for researchers and drug development professionals, provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of enclomiphene, grounded in established experimental evidence. We will explore the causality behind its metabolic pathways, the analytical methodologies required for its characterization, and the clinical implications of its pharmacokinetic variability.

Core Pharmacokinetic Profile: An Overview

The clinical activity of enclomiphene is governed by its journey through the body. Understanding its ADME properties is fundamental to optimizing dosing strategies and predicting its therapeutic window. Enclomiphene is administered orally and is characterized by rapid absorption and a relatively short elimination half-life, though its pharmacodynamic effects on the hypothalamic-pituitary-gonadal (HPG) axis persist longer than its serum presence would suggest.[2][6][7]

Absorption

Following oral administration, enclomiphene is readily and rapidly absorbed.[6][8] Clinical studies have consistently demonstrated that maximum serum concentrations (Cmax) are achieved within 2 to 3 hours post-ingestion.[2][6] The absorption kinetics follow a first-order process.[6]

Distribution

While comprehensive tissue distribution studies in humans are limited, evidence suggests some degree of tissue accumulation. This is inferred from observations that serum levels do not return to baseline within 24 hours of a single dose, indicating a distribution phase into tissues followed by a slower elimination from these compartments.[6] This contrasts with its cis-isomer, zuclomiphene, which has a much longer half-life and accumulates significantly more in the body.[1][9]

Metabolism

The biotransformation of enclomiphene is a critical determinant of its activity and clearance. Metabolism occurs primarily in the liver and proceeds through Phase I and Phase II reactions.

-

Phase I Metabolism: This phase involves the modification of the parent drug structure, primarily through oxidation (hydroxylation) and N-dealkylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[10][11]

-

Primary Enzyme - CYP2D6: In vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified CYP2D6 as the principal enzyme responsible for the metabolism of enclomiphene.[10][12][13] The rate of enclomiphene metabolism correlates strongly with the amount of CYP2D6 present.[12]

-

Minor Contributing Enzymes: Other CYPs, including CYP3A4, CYP2C19, CYP2C8, and CYP2B6, play a minor role in forming various metabolites.[10][14] The contribution of CYP3A4 appears to be more substantial in the presence of high cytochrome b5 levels.[10]

-

Key Phase I Metabolites: The primary metabolic transformations lead to the formation of several key metabolites, including:

-

(E)-4-hydroxyclomiphene: A major metabolite formed through hydroxylation, primarily by CYP2D6.[10][11] This metabolite is highly active, exhibiting potent estrogen receptor antagonism.[10][15]

-

(E)-N-desethylclomiphene: Formed via de-ethylation of the side chain.[10]

-

(E)-4-hydroxy-N-desethylclomiphene: This metabolite undergoes both hydroxylation and N-dealkylation and is also a potent estrogen receptor inhibitor.[10][15]

-

-

-

Phase II Metabolism: Following Phase I oxidation, the hydroxylated metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include glucuronidation and sulfation, forming glucuronide and sulfo-conjugates that are then eliminated.[11]

Excretion

Enclomiphene and its metabolites are eliminated from the body primarily through the feces, indicative of significant biliary excretion and enterohepatic circulation.[8][11] Early studies with radiolabeled clomiphene showed that approximately 42% of the dose was excreted in the feces, with only about 8% found in the urine.[8] The elimination half-life (t1/2) of enclomiphene is approximately 10-12 hours.[6][7][14]

Quantitative Pharmacokinetic Data

Summarizing data from clinical studies allows for a clear comparison of key pharmacokinetic parameters.

| Parameter | Value | Source(s) |

| Route of Administration | Oral | [6][8] |

| Time to Cmax (Tmax) | ~2–3 hours | [2][6] |

| Elimination Half-Life (t1/2) | ~10–12 hours | [6][7][14] |

| Primary Metabolizing Enzyme | CYP2D6 | [10][12][13] |

| Major Active Metabolites | (E)-4-hydroxyclomiphene, (E)-4-hydroxy-N-desethylclomiphene | [10][15] |

| Primary Route of Excretion | Fecal | [8] |

| Steady-State Maximization | Reached at 25 mg/day dose | [6][16] |

Visualizing the Metabolic Pathway and Experimental Workflows

To fully grasp the biotransformation and the methods used to study it, visual diagrams are indispensable.

Enclomiphene Metabolic Pathway

The following diagram illustrates the primary Phase I and Phase II metabolic routes for enclomiphene.

Caption: Primary metabolic pathways of enclomiphene in vivo.

Pharmacodynamic and Pharmacokinetic Relationship

A noteworthy aspect of enclomiphene is the apparent dissociation between its pharmacokinetic profile and its pharmacodynamic effects. While the drug is cleared from the serum relatively quickly (t1/2 ~10 hours), its stimulatory effects on Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and total testosterone persist for at least seven days after cessation of treatment.[2][6][16] This sustained action is likely due to the drug's mechanism of resetting the sensitivity of the HPG axis, a biological change that does not immediately revert upon drug clearance. There is no direct temporal link between peak serum enclomiphene levels and peak LH secretion, which remains uniformly elevated with sustained dosing.[6][16][17]

Factors Influencing Metabolism and Clinical Response

The Critical Role of CYP2D6 Polymorphisms

The heavy reliance on CYP2D6 for the bioactivation of enclomiphene to its potent hydroxylated metabolites introduces a significant source of inter-individual variability.[12][15] Genetic polymorphisms in the CYP2D6 gene can categorize individuals into distinct phenotypes:

-

Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

-

Poor Metabolizers (PMs): Individuals with deficient or absent enzyme activity.

-

Intermediate and Ultrarapid Metabolizers: Representing a spectrum of activities.

In vitro experiments have shown that liver microsomes from CYP2D6 poor metabolizers exhibit no detectable metabolism of enclomiphene.[12] Clinical studies have confirmed that subjects with non-functional CYP2D6 alleles have dramatically lower concentrations of the active (E)-4-hydroxyclomiphene metabolite.[15] This genetic variability is a crucial consideration in clinical trials and patient treatment, as it may directly impact therapeutic efficacy.

Potential for Drug-Drug Interactions

Given the central role of CYP2D6 and the minor involvement of CYP3A4, there is a clear potential for drug-drug interactions.

-

CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors (e.g., quinidine, bupropion, fluoxetine) would be expected to significantly decrease the formation of active metabolites, potentially reducing the efficacy of enclomiphene. Quinidine has been shown to completely inhibit enclomiphene metabolism in liver microsomes.[12]

-

CYP3A4 Inhibitors: While less critical, potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) could slightly alter the metabolic profile, though studies show ketoconazole has no significant effect on overall enclomiphene metabolism.[12]

Experimental Protocols for In Vivo and In Vitro Analysis

A robust technical guide must include the methodologies used to derive the foundational data. The following protocols are standard frameworks in drug metabolism research.

Protocol: In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This experiment is designed to identify the primary metabolizing enzymes and characterize the metabolites formed.

-

Preparation:

-

Thaw pooled HLMs (from multiple donors to average genetic variability) on ice.

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and the NADPH-generating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Prepare stock solutions of enclomiphene and control compounds.

-

-

Incubation:

-

Pre-warm the HLM suspension and reaction mixture to 37°C.

-

Initiate the reaction by adding enclomiphene to the HLM suspension, followed immediately by the NADPH-generating system. A typical final enclomiphene concentration is 25 µM.[12]

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.[18]

-

-

Self-Validation (Enzyme Inhibition):

-

To confirm the role of specific CYPs, run parallel incubations including known chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[12] A significant reduction in metabolite formation in the presence of a specific inhibitor validates that enzyme's role.

-

Caption: Workflow for an in vitro enclomiphene metabolism study.

Protocol: Human Pharmacokinetic Study

This protocol outlines the design for a clinical study to determine the pharmacokinetic profile of enclomiphene in human subjects.

-

Subject Recruitment:

-

Enroll healthy male volunteers meeting specific inclusion/exclusion criteria.

-

Obtain informed consent.

-

-

Study Design:

-

Employ a randomized, single-dose or multi-dose, crossover or parallel-group design.

-

Example: A single-blind study with different dose groups (e.g., 6.25 mg, 12.5 mg, 25 mg) and a comparator arm.[19]

-

-

Dosing and Sampling:

-

Administer a single oral dose of enclomiphene citrate after an overnight fast.

-

Collect serial blood samples into appropriate anticoagulant tubes at pre-defined time points: pre-dose (0 h), and post-dose at 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours.[19]

-

For multi-dose studies, trough levels are taken before the next dose, and a full 24-hour profile is assessed at steady state (e.g., after 6 weeks).[19]

-

-

Sample Processing:

-

Immediately centrifuge blood samples to separate plasma.

-

Store plasma samples frozen at -70°C or below until analysis.

-

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.

-

Conclusion

The in vivo disposition of enclomiphene is characterized by rapid oral absorption, hepatic metabolism driven predominantly by CYP2D6, and fecal excretion. Its biotransformation yields highly active hydroxylated metabolites that contribute significantly to its overall pharmacological effect. The dependence on CYP2D6 introduces a critical element of genetic variability that can influence patient response. A comprehensive understanding of this pharmacokinetic and metabolic profile, achieved through rigorous in vitro and in vivo experimental methodologies, is essential for the continued development and rational clinical application of enclomiphene as a targeted therapy for male hypogonadism.

References

-

Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. (Source: PMC - NIH)

-

How Long Does Enclomiphene Stay in Your System? (Source: Good Health by Hims)

-

CYP2D6 is primarily responsible for the metabolism of clomiphene. (Source: PubMed)

-

What is the difference between enclomiphene and clomiphene (clomiphene citrate) in fertility treatment? (Source: Dr.Oracle)

-

A Detailed Look at Enclomiphene Citrate. (Source: Maximus Tribe)

-

Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. (Source: Oxford Academic)

-

What Is Enclomiphene? A Full Research-Focused Overview. (Source: Max Muscle Labs)

-

Study of Clomiphene metabolism by LC/MS/MS. (Source: Doping Analysis (15))

-

Enclomiphene Citrate Stimulates Serum Testosterone in Men With Low Testosterone Within 14 Days. (Source: ResearchGate)

-

Pharmacokinetics of serum enclomiphene citrate. After 6 weeks of... (Source: ResearchGate)

-

CYP2D6 is Primarily Responsible for the Metabolism of Clomiphene. (Source: ResearchGate)

-

Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. (Source: PubMed)

-

A Head-to-Head Comparison of Enclomiphene Citrate and Clomiphene Citrate for Male Hypogonadism and Infertility. (Source: Benchchem)

-

Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. (Source: PMC - PubMed Central)

-

Enclomiphene. (Source: Healthspan)

-

Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. (Source: Unidentified)

-

Enclomifene. (Source: Wikipedia)

-

Understanding Enclomiphene: Mechanism, Dosage, and What to Expect. (Source: Vita Bella Health)

-

Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. (Source: ScienceOpen)

-

Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. (Source: PubMed)

-

Enclomiphene | C26H28ClNO. (Source: PubChem - NIH)

-

A simple, sensitive and selective LC-MS-MS method for estimation of zuclomifene and enclomifene in human plasma. (Source: TSI Journals)

-

Enclomiphene: Benefits, Side Effects & How It Works. (Source: BodySpec)

Sources

- 1. droracle.ai [droracle.ai]

- 2. maximustribe.com [maximustribe.com]

- 3. Enclomifene - Wikipedia [en.wikipedia.org]

- 4. vitabella.com [vitabella.com]

- 5. Enclomiphene: Benefits, Side Effects & How It Works | BodySpec [bodyspec.com]

- 6. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hims.com [hims.com]

- 8. Enclomiphene | C26H28ClNO | CID 1548953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. CYP2D6 is primarily responsible for the metabolism of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. maxmusclelabs.com [maxmusclelabs.com]

- 15. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scienceopen.com [scienceopen.com]

- 18. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tsijournals.com [tsijournals.com]

A Technical Guide to the Discovery, Characterization, and Differential Pharmacology of Clomiphene Isomers: Enclomiphene and Zuclomiphene

Introduction

Clomiphene citrate, a cornerstone in the treatment of anovulatory infertility for over half a century, is a selective estrogen receptor modulator (SERM) with a complex and fascinating history.[1][2][3][4] While widely recognized for its efficacy, a deeper understanding of its chemical nature reveals a tale of two distinct molecules. Clomiphene citrate is not a single entity but a mixture of two geometric isomers: enclomiphene and zuclomiphene.[2][5][6][7][8] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of clomiphene, the elucidation of its isomeric composition, and the subsequent characterization of the distinct pharmacological profiles of its constituent isomers. We will delve into the methodologies for their separation and quantification, their differential mechanisms of action, and the clinical significance of their unique properties.

Part 1: The Genesis of a Fertility Drug - Discovery and Early Development of Clomiphene

The story of clomiphene begins in 1956, when chemist Frank Palopoli and his team at the William S. Merrell Company synthesized the compound, initially designated as MRL-41.[1][2][9] The initial explorations into its biological activity were varied, with one of the early, and in retrospect, ironic, considerations being its potential use as a contraceptive.[1][9] However, through further preclinical and clinical investigations, its ability to induce ovulation in anovulatory women became apparent.[1][10] This pivotal shift in understanding led to its development as a fertility-enhancing agent.

The journey to market was not without its challenges. The William S. Merrell Company faced scrutiny for other products in its portfolio, which could have jeopardized the regulatory path for clomiphene.[1] Nevertheless, the compelling clinical data on its efficacy in inducing ovulation led to its approval by the U.S. Food and Drug Administration (FDA) in 1967, ushering in a new era of assisted reproduction.[1][2]

Part 2: Unveiling the Dichotomy - The Isomeric Nature of Clomiphene

A critical aspect of clomiphene's chemistry is its existence as a mixture of two geometric isomers. This stereoisomerism is a result of the substituted ethylene core of the molecule. The two isomers are:

-

Enclomiphene ((E)-clomiphene): The trans-isomer.

-

Zuclomiphene ((Z)-clomiphene): The cis-isomer.

Pharmaceutical preparations of clomiphene citrate typically contain a mixture of these two isomers, with enclomiphene being the more abundant, generally in a ratio of approximately 62% enclomiphene to 38% zuclomiphene.[2][7] However, the United States Pharmacopeia specifies a broader range, requiring that clomiphene preparations contain between 30% and 50% zuclomiphene.[2]

Figure 1: Chemical Structures of Clomiphene Isomers

Part 3: Methodologies for Isomer Separation and Quantification

The distinct pharmacological profiles of enclomiphene and zuclomiphene necessitate their accurate separation and quantification for research and clinical monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Experimental Protocol: HPLC for Isomer Separation

This protocol provides a general framework for the separation of clomiphene isomers. Optimization may be required based on the specific instrumentation and sample matrix.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 50:50 (v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is typically employed.

-

Detection: UV detection at 295 nm.

-

Sample Preparation:

-

For pharmaceutical dosage forms, tablets are crushed, and the powder is dissolved in a suitable solvent like methanol.

-

The solution is then filtered through a 0.45 µm filter before injection.

-

-

Analysis: The retention times for enclomiphene and zuclomiphene are determined by injecting standards of the individual isomers. The peak areas are then used to calculate the concentration of each isomer in the sample.

Experimental Protocol: LC-MS/MS for Quantification in Biological Matrices

This protocol outlines a method for the sensitive quantification of clomiphene isomers in plasma, crucial for pharmacokinetic studies.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 or similar reversed-phase column suitable for LC-MS applications.

-

Mobile Phase: A gradient elution is often used, with mobile phase A consisting of an aqueous solution with a volatile additive (e.g., 0.1% formic acid in water) and mobile phase B being an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ESI mode.

-

Use multiple reaction monitoring (MRM) for quantification. The precursor-to-product ion transitions for enclomiphene and zuclomiphene are monitored. A common transition is m/z 406.2 → 100.1 for both isomers.

-

-

Data Analysis: A calibration curve is constructed using standards of known concentrations, and the concentrations of the isomers in the samples are determined by interpolation.

Figure 2: Experimental Workflow for Isomer Separation and Analysis

Part 4: Differential Pharmacology and Mechanism of Action

The clinical effects of clomiphene citrate are a composite of the distinct actions of its two isomers. Enclomiphene is primarily responsible for the therapeutic effects, while zuclomiphene has a different pharmacological profile and may contribute to side effects.[6][7][11]

Receptor Binding and Activity

Enclomiphene and zuclomiphene are both SERMs, meaning they exhibit tissue-selective estrogenic and anti-estrogenic effects. Their primary targets are the estrogen receptors, ERα and ERβ.

-

Enclomiphene acts as a potent estrogen receptor antagonist .[6][7] It competitively inhibits the binding of estradiol to estrogen receptors, particularly in the hypothalamus and pituitary gland.

-

Zuclomiphene is a partial estrogen receptor agonist .[6][7] It has some estrogenic activity, which can oppose the desired anti-estrogenic effects of enclomiphene in certain tissues.

| Isomer | Primary Activity |

| Enclomiphene | Estrogen Receptor Antagonist |

| Zuclomiphene | Partial Estrogen Receptor Agonist |

Table 1: Primary Activity of Clomiphene Isomers at the Estrogen Receptor

Pharmacokinetics

A crucial difference between the two isomers lies in their pharmacokinetic profiles.

| Parameter | Enclomiphene | Zuclomiphene |

| Half-life | Relatively short | Significantly longer |

| Accumulation | Minimal | Prone to accumulation with long-term use |

Table 2: Comparative Pharmacokinetics of Enclomiphene and Zuclomiphene

The longer half-life of zuclomiphene leads to its accumulation in the body with repeated dosing.[4][12] This accumulation is a significant consideration, as the sustained estrogenic activity of zuclomiphene may contribute to some of the side effects associated with long-term clomiphene citrate therapy.[6][7]

Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary therapeutic effect of clomiphene in treating infertility and hypogonadism is mediated by enclomiphene's action on the HPG axis.

-

Estrogen Receptor Blockade: Enclomiphene blocks the negative feedback of estrogen on the hypothalamus.[6]

-

Increased GnRH Release: This blockade leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[2][6]

-

Increased Gonadotropin Secretion: The increased GnRH stimulation prompts the anterior pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][6]

-

Gonadal Stimulation:

Zuclomiphene, with its partial agonist activity, does not effectively block the estrogenic negative feedback and may even exert some estrogenic effects, which can counteract the desired therapeutic outcome.

Figure 3: Differential Effects of Clomiphene Isomers on the HPG Axis

Part 5: Clinical Development and Significance of Isomer-Specific Formulations

The recognition of the distinct and often opposing pharmacological profiles of enclomiphene and zuclomiphene has led to the development of enclomiphene citrate as a standalone therapeutic agent.[7] This is particularly relevant for the treatment of secondary male hypogonadism, where the goal is to increase endogenous testosterone production without compromising fertility.[6][13]

Clinical trials have demonstrated that enclomiphene is effective at increasing testosterone, LH, and FSH levels in men with secondary hypogonadism.[13][14][15] A key advantage of enclomiphene over traditional testosterone replacement therapy is its ability to preserve spermatogenesis.[13]

| Study Population | Enclomiphene Dosage | Change in Total Testosterone | Change in LH | Change in FSH |

| Men with secondary hypogonadism | 12.5 mg/day | Increased to normal range | Significant increase | Significant increase |

| Men with secondary hypogonadism | 25 mg/day | Increased to normal range | Significant increase | Significant increase |

Table 3: Summary of Clinical Trial Data on the Efficacy of Enclomiphene in Men with Secondary Hypogonadism

The development of a pure enclomiphene formulation aims to provide the therapeutic benefits of clomiphene while minimizing the potential side effects associated with the long-term accumulation of the estrogenic isomer, zuclomiphene.[6][11][12] These side effects can include mood swings, hot flashes, and other estrogen-related adverse events.[6][11]

Conclusion

The history of clomiphene is a compelling example of how a deeper understanding of stereochemistry can refine and improve therapeutic interventions. From its initial synthesis as a single compound to the recognition of its dual isomeric nature, the journey of clomiphene has led to the development of a more targeted and potentially safer therapeutic option in the form of enclomiphene. For researchers and drug development professionals, the story of clomiphene's isomers underscores the critical importance of characterizing the individual components of isomeric drug mixtures to optimize efficacy and minimize adverse effects. The continued investigation into the distinct properties of these isomers will undoubtedly lead to further advancements in the fields of reproductive medicine and endocrinology.

References

-

ResearchGate. (2017). The Isomers of Clomiphene Citrate have Dissimilar Dispositions Once Ingested: Results of a Mouse ADME Study. [Link]

-

Concierge MD. (2025). A Deep Dive: The Science Behind Enclomiphene Therapy. [Link]

-

Human Reproduction Update. (1996). Development, pharmacology and clinical experience with clomiphene citrate. [Link]

-

PubMed. (2016). Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment. [Link]

-

ScienceDaily. (2017). 50 years ago, Clomid gave birth to the era of assisted reproduction. [Link]

- Google Patents. (n.d.).

-

PubMed. (1986). A comparison of the effects on follicular development between clomiphene citrate, its two separate isomers and spontaneous cycles. [Link]

-

Brown University. (2017). 50 years ago, Clomid gave birth to the era of assisted reproduction. [Link]

-

National Institutes of Health. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. [Link]

-

Wikipedia. (n.d.). Clomifene. [Link]

-

News-Medical.net. (n.d.). Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. [Link]

-

ClinicalTrials.gov. (n.d.). A Multi-Center Study in Men With Acquired Hypogonadotropic Hypogonadism to Compare Changes in Body Composition and Metabolic Parameters With Diet and Exercise in Conjunction With Treatment With 12.5 mg or 25 mg Enclomiphene. [Link]

-

National Institutes of Health. (n.d.). Clomiphene. [Link]

-

Saffati, G., et al. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (2024). Clomiphene. [Link]

-

ResearchGate. (n.d.). (PDF) Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. [Link]

-

ResearchGate. (n.d.). Clomiphene citrate and its isomers can induce ovulation in laboratory mice. [Link]

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. tsijournals.com [tsijournals.com]

- 3. japsonline.com [japsonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. How to get clomiphene citrate? - Knowledge [mellonpharm.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US9428442B2 - Process for the preparation of Clomiphene - Google Patents [patents.google.com]

A Deep Dive into the Estrogen Receptor Binding Affinity of trans-Clomiphene Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trans-clomiphene, also known as enclomiphene, is the more potently anti-estrogenic stereoisomer of clomiphene citrate, a widely utilized selective estrogen receptor modulator (SERM).[1][2] Its therapeutic efficacy is intrinsically linked to its specific binding affinity and subsequent modulation of estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive exploration of the molecular interactions between trans-clomiphene and estrogen receptors. It delves into the structural basis of its binding, the causal factors influencing experimental design for affinity determination, and detailed, field-proven protocols for both cell-free and cell-based binding assays. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of SERMs and nuclear receptor pharmacology.

Introduction: The Molecular Pharmacology of trans-Clomiphene

Clomiphene citrate is a non-steroidal triphenylethylene derivative comprised of two geometric isomers: trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene).[1][3] While both isomers interact with estrogen receptors, they exhibit distinct pharmacological profiles. Trans-clomiphene primarily functions as an estrogen receptor antagonist, whereas cis-clomiphene displays mixed agonist and antagonist properties.[4][5] This functional divergence underscores the importance of studying the isomers in isolation to accurately delineate their mechanisms of action.

Trans-clomiphene's primary mechanism involves competitive binding to estrogen receptors, particularly in the hypothalamus.[6][] This blockade of estrogen's negative feedback leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[5][6] In men, this cascade results in increased testicular production of testosterone, making trans-clomiphene a therapeutic candidate for secondary hypogonadism.[8][9]

The tissue-selective action of SERMs like trans-clomiphene is a result of their ability to induce unique conformational changes in the estrogen receptor upon binding.[10][11] This altered receptor conformation dictates the recruitment of either co-activator or co-repressor proteins, ultimately leading to tissue-specific gene expression.[12][13] The relative binding affinity of trans-clomiphene for ERα and ERβ is a critical determinant of its overall pharmacological effect, as these two receptor subtypes often mediate different, and sometimes opposing, physiological responses.[14]

Quantifying the Interaction: Estrogen Receptor Binding Affinity

The strength of the interaction between a ligand and its receptor is quantified by the binding affinity, typically reported as the dissociation constant (Kd) or the inhibitory constant (Ki).[15] A lower Kd or Ki value signifies a higher binding affinity. For trans-clomiphene, determining its binding affinity for ERα and ERβ is fundamental to understanding its potency and selectivity.

| Parameter | Description | Significance in trans-Clomiphene Research |

| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A direct measure of the affinity between trans-clomiphene and a specific estrogen receptor subtype. |

| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to 50% of the receptors in the presence of a radiolabeled ligand. | Allows for the determination of the affinity of an unlabeled compound, such as trans-clomiphene, in a competitive binding assay. |

| IC50 (Half maximal inhibitory concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. | In a competitive binding assay, the IC50 is used to calculate the Ki value. |

| Bmax (Maximum number of binding sites) | Represents the total concentration of receptors in a given preparation. | Determined in saturation binding assays and is crucial for assay optimization and data interpretation.[16] |

Methodologies for Determining Estrogen Receptor Binding Affinity

A variety of techniques can be employed to measure ligand-binding affinity.[17][18] For nuclear receptors like the estrogen receptor, competitive radioligand binding assays and cell-based reporter assays are the gold standard methodologies due to their robustness and sensitivity.[19][20]

Competitive Radioligand Binding Assay

This cell-free assay directly measures the ability of a test compound (trans-clomiphene) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to estrogen receptors.[21][22] The source of receptors can be tissue homogenates (e.g., rat uterine cytosol, which is rich in ERα) or purified recombinant human ERα or ERβ.[23]

Experimental Rationale: The choice of a radiolabeled ligand with high affinity and specificity for the estrogen receptor is paramount for a successful assay. [³H]-estradiol is commonly used due to its well-characterized binding properties. The separation of bound from free radioligand is a critical step, typically achieved through filtration.[16]

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Receptor Preparation: Prepare rat uterine cytosol or use commercially available recombinant human ERα or ERβ. Determine the protein concentration of the receptor preparation.[23]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[23]

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of [³H]-estradiol (typically at or below its Kd value).

-

Increasing concentrations of unlabeled trans-clomiphene hydrochloride or a reference compound (e.g., unlabeled 17β-estradiol).

-

Receptor preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter pre-treated with a substance like polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of trans-clomiphene. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Estrogen Receptor Reporter Assay

This method provides a functional measure of a compound's activity by quantifying the transcriptional activation of a reporter gene under the control of an estrogen-responsive element (ERE).[24][25] Mammalian cells are engineered to express either ERα or ERβ and contain a reporter gene (e.g., luciferase) linked to an ERE.[26][27]

Experimental Rationale: This assay format offers the advantage of assessing a compound's activity within a cellular context, accounting for factors like cell permeability and metabolism. It can distinguish between agonist and antagonist activity. For antagonist activity, the assay is run in the presence of a known estrogen agonist (e.g., 17β-estradiol). A decrease in the reporter signal indicates antagonism.[25][26]

Workflow Diagram:

Caption: Workflow for a cell-based estrogen receptor reporter assay.

Detailed Protocol:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T) stably transfected with an expression vector for human ERα or ERβ and an ERE-luciferase reporter plasmid.

-

Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of trans-clomiphene hydrochloride in the appropriate cell culture medium.

-

Treatment:

-

Agonist Mode: Replace the cell culture medium with medium containing the different concentrations of trans-clomiphene.

-

Antagonist Mode: Replace the cell culture medium with medium containing a fixed concentration of 17β-estradiol (typically its EC50) and the various concentrations of trans-clomiphene.

-

-

Incubation: Incubate the plate for a period sufficient for gene transcription and protein expression (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the luminescence signal against the log concentration of trans-clomiphene to determine the EC50 (concentration for 50% of maximal activation).

-

Antagonist Mode: Plot the percentage inhibition of the estradiol-induced signal against the log concentration of trans-clomiphene to determine the IC50.

-

Data Interpretation and Key Considerations

When evaluating the estrogen receptor binding affinity of trans-clomiphene, it is crucial to consider the following:

-

Receptor Subtype Selectivity: Compare the Ki or IC50 values for ERα and ERβ. A significant difference in these values indicates receptor subtype selectivity, which can have important implications for the drug's tissue-specific effects. Trans-clomiphene generally acts as an antagonist at both receptors, though its behavior at ERα can be influenced by the cellular context.[14]

-

Comparison to Reference Compounds: Always include reference compounds with known affinities, such as 17β-estradiol (a potent agonist) and other SERMs like tamoxifen or raloxifene, to validate the assay and provide a context for the affinity of trans-clomiphene.

-

Assay Conditions: Be aware that assay conditions, such as temperature, pH, and buffer composition, can influence binding affinities. Consistency in these parameters is essential for reproducible results.

-

Cell-Free vs. Cell-Based Assays: Discrepancies between the results of cell-free and cell-based assays can provide valuable insights into a compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Conclusion

A thorough understanding of the estrogen receptor binding affinity of trans-clomiphene hydrochloride is fundamental for advancing its research and clinical development. The methodologies outlined in this guide, particularly competitive radioligand binding assays and cell-based reporter assays, provide robust and reliable means to quantify this critical pharmacological parameter. By carefully designing and executing these experiments, researchers can elucidate the molecular basis of trans-clomiphene's mechanism of action, paving the way for the development of next-generation SERMs with improved efficacy and safety profiles.

References

- Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed. (n.d.).

- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program (NTP). (2002).

- Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. (2020). J Vis Exp.

- Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection - Frontiers. (n.d.).

- What are Selective estrogen receptor modulators and how do they work? - Patsnap Synapse. (2024).

- Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023).

- Unlocking the Power of SERMs: A Comprehensive Guide to Selective Estro - Swolverine. (2025).

- Binding Affinity | Malvern Panalytical. (n.d.).

- Human ERβ Reporter Assay Kit - Indigo Biosciences. (n.d.).

- Human ERα Reporter Assay Kit - Indigo Biosciences. (n.d.).

- Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed. (n.d.).

- A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD. (2025).

- Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. (n.d.).

- Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024).

- Human Estrogen Receptor Alpha Reporter Assay System - Cayman Chemical. (n.d.).

- Panel of Human ER Reporter Assays: ERa & ERb, each in 1 x 48 96-well format. (n.d.).

- A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed. (2009). J Biomol Screen.

- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - epa nepis. (n.d.).

- Enclomifene - Wikipedia. (n.d.).

- Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - ResearchGate. (2025).

- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH. (2025).

- 5.2: Techniques to Measure Binding - Biology LibreTexts. (2025).

- Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed. (n.d.).

- Clomiphene citrate and its isomers can induce ovulation in laboratory mice - ResearchGate. (2025).

- Radioligand Binding Assay - Creative Bioarray. (n.d.).

- Radioligand Binding Assay | Gifford Bioscience. (n.d.).

- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. (n.d.).

- Application Notes and Protocols for In Vitro Estrogen Receptor Binding Assay of Enclomiphene Citrate - Benchchem. (n.d.).

- Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC - NIH. (n.d.).

- Cell-free Ligand Binding Assays for Nuclear Receptors - PubMed. (n.d.).

- Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed. (2010). Endocr J.

- Clomifene - Wikipedia. (n.d.).

- Clomiphene | C26H28ClNO | CID 2800 - PubChem - NIH. (n.d.).

- Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors αand β - J-Stage. (2010).

- Clomiphene and Fulvestrant as Selective Estrogen Receptor Modulators - YouTube. (2024).

- Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed. (n.d.).

- What is the mechanism of Clomiphene Citrate? - Patsnap Synapse. (2024).

- What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modulator)? (2025).

- Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.).

- Clomiphene - StatPearls - NCBI Bookshelf. (2024).

- CAS 7599-79-3 trans-Clomiphene Citrate - BOC Sciences. (n.d.).

- Clomiphene: MedlinePlus Drug Information. (2017).

- Clomiphene: Uses & Side Effects - Cleveland Clinic. (n.d.).

- clomiphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

Sources

- 1. Enclomifene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Clomifene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 8. conciergemdla.com [conciergemdla.com]

- 9. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]

- 11. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 12. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]

- 18. drughunter.com [drughunter.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Cell-free ligand binding assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. caymanchem.com [caymanchem.com]

molecular structure and stereoisomerism of enclomiphene

An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Enclomiphene

Introduction

Enclomiphene is a non-steroidal selective estrogen receptor modulator (SERM) that has garnered significant interest for its therapeutic potential, particularly in the management of secondary hypogonadism in men.[1][2] It is not a new molecular entity in the broadest sense, but rather one of two distinct geometric isomers that constitute the well-known drug, clomiphene citrate.[3][4][5] Clomiphene citrate is a racemic mixture containing approximately 62% enclomiphene, the (E)-isomer, and 38% zuclomiphene, the (Z)-isomer.[1][3][6]

The critical insight driving the development of pure enclomiphene is the profound pharmacological divergence between the two isomers. Enclomiphene functions primarily as a potent estrogen receptor antagonist, while zuclomiphene exhibits partial estrogen agonist properties.[1][4][7][8] This fundamental difference in their interaction with the estrogen receptor dictates their physiological effects. Enclomiphene's antagonist activity is responsible for the desired therapeutic effect of increasing gonadotropin secretion and, consequently, testosterone production.[1][9][10] Conversely, the estrogenic and long-acting nature of zuclomiphene can counteract these benefits and contribute to undesirable side effects.[3][5][8]

This guide provides a comprehensive technical examination of enclomiphene's molecular architecture, the stereochemical principles that define its identity, the methodologies for its resolution and characterization, and the structural basis for its specific mechanism of action.

Section 1: Molecular Structure of Enclomiphene

Chemical Identity

The precise chemical identity of enclomiphene is foundational to understanding its function.

-

IUPAC Name: 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine[1][11]

-

Molar Mass: 405.97 g·mol⁻¹[1]

The molecule is often utilized as a citrate salt, enclomiphene citrate (CAS No. 7599-79-3), to improve its stability and bioavailability.[13][14]

Core Scaffold and Functional Groups

Enclomiphene is a triphenylethylene derivative, a structural class known for its members' ability to interact with estrogen receptors.[1][11] Its architecture is comprised of several key functional groups that dictate its chemical behavior and biological activity:

-

Triphenylethylene Core: A central carbon-carbon double bond is substituted with three phenyl rings and a chlorine atom. This highly conjugated system is crucial for the molecule's shape and receptor binding affinity.

-

Alkene Double Bond: This C=C bond is the source of enclomiphene's geometric isomerism. Its rigidity prevents free rotation, locking the substituents into distinct spatial arrangements.

-

Ether Linkage: A phenoxy group is connected via an ether linkage to a flexible side chain.

-

Diethylaminoethyl Side Chain: This tertiary amine side chain is basic and can be protonated at physiological pH, influencing the molecule's solubility and interactions.[11]

Physicochemical Properties

The physical properties of enclomiphene are critical for its formulation and pharmacokinetic profile.

| Property | Value | Source |

| Physical Form | White to beige powder | |

| Melting Point | 116.5-118 °C | [11] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water. | [15] |

| LogP | 7.2 | [11] |